molecular formula C20H25N3O2 B14470288 Benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester CAS No. 65883-70-7

Benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester

Cat. No.: B14470288
CAS No.: 65883-70-7
M. Wt: 339.4 g/mol
InChI Key: YHMQEQWYLZSQFX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a piperazine ring through an ethylamine chain, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester typically involves multiple steps. One common method starts with the preparation of 4-phenylpiperazine, which is then reacted with ethylamine to form the intermediate compound. This intermediate is subsequently reacted with benzoic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid and are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds such as methyl benzoate and ethyl benzoate share structural similarities.

    Piperazine derivatives: Compounds like 1-phenylpiperazine and 4-methylpiperazine are structurally related.

Uniqueness

Benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester is unique due to its combination of a benzoic acid moiety with a piperazine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

65883-70-7

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 2-[2-(4-phenylpiperazin-1-yl)ethylamino]benzoate

InChI

InChI=1S/C20H25N3O2/c1-25-20(24)18-9-5-6-10-19(18)21-11-12-22-13-15-23(16-14-22)17-7-3-2-4-8-17/h2-10,21H,11-16H2,1H3

InChI Key

YHMQEQWYLZSQFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NCCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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